molecular formula C21H20N4O2 B14617017 1-[2-Methyl-5-(phenylcarbamoylamino)phenyl]-3-phenylurea CAS No. 60903-54-0

1-[2-Methyl-5-(phenylcarbamoylamino)phenyl]-3-phenylurea

Cat. No.: B14617017
CAS No.: 60903-54-0
M. Wt: 360.4 g/mol
InChI Key: NSDKIWZRRHZNEP-UHFFFAOYSA-N
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Description

1-[2-Methyl-5-(phenylcarbamoylamino)phenyl]-3-phenylurea is an organic compound with a complex structure that includes multiple aromatic rings and urea functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Methyl-5-(phenylcarbamoylamino)phenyl]-3-phenylurea typically involves multi-step organic reactions. One common method includes the reaction of 2-methyl-5-nitroaniline with phenyl isocyanate to form an intermediate, which is then reduced and further reacted with phenyl isocyanate to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon for hydrogenation steps.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[2-Methyl-5-(phenylcarbamoylamino)phenyl]-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents such as bromine or nitric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-[2-Methyl-5-(phenylcarbamoylamino)phenyl]-3-phenylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-Methyl-5-(phenylcarbamoylamino)phenyl]-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved can include signal transduction cascades or metabolic pathways, depending on the specific biological context.

Comparison with Similar Compounds

  • 1-[2-Methyl-5-(methylcarbamoylamino)phenyl]-3-phenylurea
  • 1-[2-Methyl-5-(ethylcarbamoylamino)phenyl]-3-phenylurea

Comparison: 1-[2-Methyl-5-(phenylcarbamoylamino)phenyl]-3-phenylurea is unique due to its specific substitution pattern and the presence of phenylcarbamoylamino groups. This structural uniqueness can result in different chemical reactivity and biological activity compared to its analogs. For example, the phenylcarbamoylamino group may enhance binding affinity to certain enzymes or receptors, making it more effective in specific applications.

Properties

CAS No.

60903-54-0

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

1-[2-methyl-5-(phenylcarbamoylamino)phenyl]-3-phenylurea

InChI

InChI=1S/C21H20N4O2/c1-15-12-13-18(24-20(26)22-16-8-4-2-5-9-16)14-19(15)25-21(27)23-17-10-6-3-7-11-17/h2-14H,1H3,(H2,22,24,26)(H2,23,25,27)

InChI Key

NSDKIWZRRHZNEP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2)NC(=O)NC3=CC=CC=C3

Origin of Product

United States

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